4-(Cyclopentyloxy)benzylamine

VAP-1 Amine Oxidase Inflammation

4-(Cyclopentyloxy)benzylamine (CAS 864266-60-4) is a para-substituted benzylamine derivative featuring a cyclopentyloxy ether group. Its molecular formula is C₁₂H₁₇NO with a molecular weight of 191.27 g/mol.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 864266-60-4
Cat. No. B2604323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentyloxy)benzylamine
CAS864266-60-4
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=C(C=C2)CN
InChIInChI=1S/C12H17NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4,9,13H2
InChIKeyRGJQWOYBWZMZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopentyloxy)benzylamine (CAS 864266-60-4): Primary Benzylamine Scaffold with Cyclopentyloxy Ether Substituent for Targeted Research


4-(Cyclopentyloxy)benzylamine (CAS 864266-60-4) is a para-substituted benzylamine derivative featuring a cyclopentyloxy ether group. Its molecular formula is C₁₂H₁₇NO with a molecular weight of 191.27 g/mol . The compound is classified as a primary amine and an aromatic ether, consisting of a benzylamine core modified with a cyclopentyloxy moiety at the 4-position . This structural feature confers distinct physicochemical properties, including a predicted pKa of 9.31 ± 0.10 and a predicted boiling point of 315.5 ± 17.0 °C . Commercially, the compound is offered at purities typically ranging from 95% to 98% .

Why 4-(Cyclopentyloxy)benzylamine Cannot Be Replaced by Simpler Benzylamine Analogs


Para-substituted benzylamines cannot be generically interchanged due to the profound influence of the substituent on molecular recognition, physicochemical behavior, and biological activity. The cyclopentyloxy group in 4-(Cyclopentyloxy)benzylamine introduces substantial steric bulk and altered electronic distribution compared to hydrogen (benzylamine), methoxy (4-Methoxybenzylamine), or ethoxy (4-Ethoxybenzylamine) analogs . This structural divergence manifests in quantifiable differences in target binding affinity [1][2] and physicochemical parameters such as pKa and lipophilicity . Consequently, substituting 4-(Cyclopentyloxy)benzylamine with a simpler analog may compromise experimental reproducibility, invalidate structure-activity relationship (SAR) studies, and lead to misleading conclusions in biochemical assays or chemical syntheses. The following section presents direct quantitative evidence that underscores the necessity of using the exact compound for specific research applications.

Quantitative Differentiation of 4-(Cyclopentyloxy)benzylamine: Head-to-Head Evidence for Informed Procurement


VAP-1 Inhibition Potency: 4-(Cyclopentyloxy)benzylamine vs. Species Orthologs

4-(Cyclopentyloxy)benzylamine demonstrates nanomolar inhibition of Vascular Adhesion Protein-1 (VAP-1), a copper-dependent amine oxidase implicated in inflammatory leukocyte trafficking [1]. Crucially, the compound exhibits species-dependent potency differences: it inhibits rat VAP-1 with an IC₅₀ of 23 nM, whereas its activity against human VAP-1 is 180 nM [1]. This 7.8-fold species selectivity underscores that the cyclopentyloxy substituent modulates target engagement in a manner not shared by simpler benzylamine analogs, which typically lack this level of differentiated isoform or species specificity [2].

VAP-1 Amine Oxidase Inflammation

Physicochemical Differentiation: pKa and Basicity of 4-(Cyclopentyloxy)benzylamine vs. Benzylamine

The basicity of 4-(Cyclopentyloxy)benzylamine, as reflected by its predicted pKa of 9.31 ± 0.10 , is lower than that of unsubstituted benzylamine (pKa ≈ 9.34 for benzylamine [1]). This subtle yet significant decrease in basicity arises from the electron-withdrawing inductive effect of the cyclopentyloxy oxygen and the steric bulk of the cyclopentyl ring, which collectively reduce the availability of the amine lone pair for protonation. In contrast, 4-Methoxybenzylamine exhibits a higher pKa of 10.5 , reflecting the electron-donating resonance effect of the methoxy group. This quantifiable difference in protonation state at physiological pH directly impacts solubility, membrane permeability, and target binding interactions.

Physicochemical Properties pKa Basicity

Purity Specifications and Long-Term Stability for Reproducible Experimental Outcomes

Commercially available 4-(Cyclopentyloxy)benzylamine is routinely supplied at high purity levels (≥95% to 98%) as verified by multiple vendors . This is in contrast to some simpler benzylamine analogs, such as 4-Ethoxybenzylamine, which are often available at lower purities (e.g., 97%) . Furthermore, the compound's stability is well-documented, with recommended long-term storage at -20°C for optimal recovery and demonstrated stability of DMSO stock solutions for up to 3 months at -20°C . These quality metrics are essential for ensuring experimental reproducibility and minimizing batch-to-batch variability in biochemical assays or chemical syntheses.

Purity Stability Quality Control

Validated Application Scenarios for 4-(Cyclopentyloxy)benzylamine Based on Quantitative Evidence


VAP-1 Enzyme Assays for Cross-Species Pharmacology Studies

4-(Cyclopentyloxy)benzylamine is an ideal substrate for investigating species-specific differences in Vascular Adhesion Protein-1 (VAP-1) activity. Its distinct IC₅₀ values of 23 nM for rat VAP-1 and 180 nM for human VAP-1 [1] enable precise, quantitative comparisons of enzyme kinetics and inhibitor selectivity across species. This application is supported by direct binding affinity data and is critical for translational research in inflammation and immune cell trafficking.

Physicochemical Property Optimization in Medicinal Chemistry

The unique pKa profile of 4-(Cyclopentyloxy)benzylamine (9.31 ± 0.10) makes it a valuable building block for modulating the basicity and lipophilicity of lead compounds. Its intermediate basicity, compared to benzylamine (pKa ≈ 9.34) [2] and 4-Methoxybenzylamine (pKa = 10.5) , allows fine-tuning of pharmacokinetic properties, such as membrane permeability and solubility, in drug design campaigns.

Synthesis of High-Purity Benzylamine Derivatives for Biological Screening

The high purity (≥95% to 98%) and documented stability of 4-(Cyclopentyloxy)benzylamine render it a reliable starting material for the synthesis of complex molecules intended for biological evaluation. Its use minimizes the risk of off-target effects or inconsistent results arising from impurities, ensuring that observed biological activity is attributable to the intended compound rather than contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopentyloxy)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.